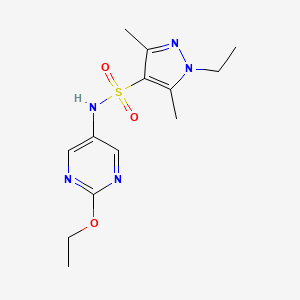
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (EPDP) is a synthetic organic compound that has been used extensively in scientific research for its various applications. It has been used in various fields such as biochemistry, physiology, and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been used in various scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used as a substrate for the study of enzyme kinetics, as well as in the study of enzyme inhibition and protein-protein interactions. Additionally, this compound has been used in the study of drug metabolism and as a tool for drug discovery.
Wirkmechanismus
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide acts as an inhibitor of various enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the metabolism of arachidonic acid. It also acts as an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cAMP and cGMP. Additionally, this compound has been found to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which are involved in the metabolism of arachidonic acid. Additionally, this compound has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the breakdown of cAMP and cGMP. Furthermore, this compound has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been found to be non-toxic and has been shown to have a low potential for toxicity. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, it has a relatively short half-life, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide in scientific research. One potential direction is the use of this compound in the study of enzyme inhibition and protein-protein interactions. Additionally, this compound could be used as a tool for drug discovery, as well as in the study of drug metabolism. Furthermore, this compound could be used in the study of cell growth and differentiation, as well as in the study of the regulation of gene expression. Finally, this compound could be used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Synthesemethoden
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is synthesized by a reaction between ethyl 2-ethoxy-5-methylpyrimidine-4-carboxylate and 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of triethylamine. The reaction is carried out in an anhydrous solvent such as dichloromethane or dimethylformamide. The reaction is usually carried out at room temperature, but can also be performed at higher temperatures to achieve higher yields. The product is then purified by column chromatography and crystallized from an appropriate solvent.
Eigenschaften
IUPAC Name |
N-(2-ethoxypyrimidin-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-5-18-10(4)12(9(3)16-18)22(19,20)17-11-7-14-13(15-8-11)21-6-2/h7-8,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFVDTAHESMKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CN=C(N=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)




![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)